molecular formula C14H17FN2O4 B2991785 N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034458-55-2

N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2991785
CAS No.: 2034458-55-2
M. Wt: 296.298
InChI Key: JMLLHQLJJLZWHX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (CAS 1049568-06-0) is an oxalamide derivative featuring a 3-fluoro-4-methylphenyl group at the N1 position and a (3-hydroxytetrahydrofuran-3-yl)methyl substituent at the N2 position. Its molecular formula is C₁₉H₂₀FN₃O₄ (molecular weight: 373.38 g/mol).

The hydroxytetrahydrofuran group likely contributes to solubility and metabolic stability, distinguishing it from simpler alkyl or aryl substituents .

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-9-2-3-10(6-11(9)15)17-13(19)12(18)16-7-14(20)4-5-21-8-14/h2-3,6,20H,4-5,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLLHQLJJLZWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylphenylamine, is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.

    Coupling with Tetrahydrofuran Derivative: The acyl chloride intermediate is then coupled with a tetrahydrofuran derivative, such as 3-hydroxytetrahydrofuran, in the presence of a base like triethylamine. This step results in the formation of the desired oxalamide compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in the tetrahydrofuran moiety can undergo oxidation to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the oxalamide linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tetrahydrofuran moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Flavoring Agents: S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

Structural Differences

  • S336 (CAS 745047-53-4) substitutes N1 with a 2,4-dimethoxybenzyl group and N2 with a pyridinylethyl chain.
  • Unlike the target compound, S336 lacks fluorine and hydroxytetrahydrofuran, favoring methoxy and pyridine groups for flavor enhancement.

Functional Implications

  • S336 is approved globally as an umami flavoring agent (Savorymyx® UM33) due to its high potency in activating the hTAS1R1/hTAS1R3 receptor.
  • The target compound’s hydroxytetrahydrofuran may alter metabolism, though data are lacking .
Property Target Compound S336 (Savorymyx® UM33)
Molecular Weight 373.38 g/mol 351.36 g/mol
Key Substituents 3-Fluoro-4-methylphenyl, hydroxytetrahydrofuran 2,4-Dimethoxybenzyl, pyridinylethyl
Bioactivity Undocumented Umami receptor agonist (FEMA 4233)
Metabolic Stability Likely moderate (polar group) High (no amide hydrolysis)

Antiviral Oxalamides ()

Examples :

  • Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
  • Compound 15 : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.

Structural and Functional Contrasts

  • These compounds incorporate thiazole rings and chlorophenyl groups , targeting viral entry mechanisms (e.g., HIV CD4-binding site inhibition).
  • The target compound’s 3-fluoro-4-methylphenyl group may offer improved binding affinity compared to chlorophenyl, as fluorine’s electronegativity enhances interactions with hydrophobic pockets. However, the absence of a thiazole ring could limit antiviral specificity .

Antimicrobial Isoindoline-dione Derivatives (GMC Series, )

Examples :

  • GMC-2 : N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
  • GMC-4 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide.

Key Differences

  • The GMC series features isoindoline-dione moieties, which are absent in the target compound. These groups enhance π-π stacking and microbial enzyme inhibition.
  • The target’s hydroxytetrahydrofuran may reduce cytotoxicity compared to the dioxoisoindolinyl group, though antimicrobial activity remains untested .

SCD Inhibitors ()

Examples :

  • Compound 28 : N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide.
  • Compound 29 : N1-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide.

Functional Comparison

  • These compounds inhibit stearoyl-CoA desaturase (SCD), a lipid metabolism enzyme. The 4-methoxyphenethyl group enhances membrane permeability.
  • The target compound’s hydroxytetrahydrofuran could improve aqueous solubility but may reduce passive diffusion across lipid bilayers compared to methoxyphenethyl .

Regorafenib Analogue ()

Example : 1c : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide.

Contrasts

  • Compound 1c is a kinase inhibitor analogue with a trifluoromethyl group and pyridine ring, enabling strong target binding.
  • anticancer) .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic organic compound notable for its unique oxalamide structure, which includes a fluorinated aromatic group and a hydroxytetrahydrofuran moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interaction with various molecular targets.

The molecular formula of this compound is C15_{15}H18_{18}F1_{1}N1_{1}O3_{3}, with a molecular weight of approximately 282.27 g/mol. The structural features that contribute to its biological activity include:

Feature Description
Fluorinated Aromatic Ring Enhances electronic properties and reactivity.
Tetrahydrofuran Moiety May improve solubility and stability.
Oxalamide Backbone Facilitates interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom in the aromatic ring alters the electronic distribution, potentially enhancing binding affinity to target sites. The oxalamide linkage is crucial for forming hydrogen bonds, which can stabilize interactions with proteins or nucleic acids.

Biological Activity Studies

Research has indicated several areas where this compound exhibits significant biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

Several case studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of specific enzymes revealed that compounds structurally related to this compound showed significant inhibitory effects on lipase activity, indicating potential for therapeutic use in obesity management.

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that derivatives of this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Structural Features Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamideChlorine instead of fluorineModerate enzyme inhibition
N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamideFuran ring instead of tetrahydrofuranHigh antimicrobial activity

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, and how is its purity validated?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted anilines and oxalamide intermediates. For example:

  • Step 1 : React 3-fluoro-4-methylaniline with oxalyl chloride or activated oxalic acid derivatives (e.g., TBTU as a coupling agent in dichloromethane (DCM) with triethylamine (TEA) as a base) to form the N1-(3-fluoro-4-methylphenyl)oxalamide intermediate .
  • Step 2 : Introduce the (3-hydroxytetrahydrofuran-3-yl)methyl group via nucleophilic substitution or reductive amination, using solvents like dioxane or THF under reflux .
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization is used to isolate the product.
  • Validation : LC-MS (APCI+) confirms molecular weight (e.g., observed [M+H]+ at m/z 435.24 for a related compound) , while HPLC (≥95% purity) and 1H/13C NMR (DMSO-d6 or CDCl3) verify structural integrity and stereochemistry .

Basic: What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz) resolves aromatic protons (δ 7.68–7.56 ppm for fluorophenyl groups) and hydroxy/tetrahydrofuran signals (δ 3.43–3.36 ppm for CH2-OH). 13C NMR confirms carbonyl (δ 160–159 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution LC-MS or ESI-MS identifies isotopic patterns and fragmentation pathways (e.g., m/z 329.1 [M−H]− for a fluorophenyl oxalamide analog) .
  • Chiral HPLC : For enantiomeric resolution, use chiral columns (e.g., Chiralpak AD-H) with ethanol/hexane mobile phases to separate diastereomeric mixtures (1:1 ratios reported in related compounds) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s antiviral activity against HIV entry?

Methodological Answer:

  • Core Modifications : Replace the tetrahydrofuran group with thiazole or piperidine rings to enhance CD4-binding site affinity. For example, substituting with a 5-(hydroxymethyl)-4-methylthiazole improved antiviral potency by 10-fold in analogs .
  • Substituent Effects : Fluorine at the 3-position on the phenyl ring increases metabolic stability, while methyl groups reduce off-target interactions (e.g., 4-chlorophenyl analogs showed EC50 = 0.2 μM vs. wild-type HIV) .
  • Stereochemistry : Isolate enantiomers via chiral chromatography and test in pseudovirus assays. The (1R,2R)-configured indenyl-oxalamide analogs demonstrated nanomolar inhibition .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze disputed compounds via HPLC (e.g., ≥98% purity threshold) to exclude impurities as confounding factors .
  • Assay Standardization : Use consistent cell lines (e.g., TZM-bl for HIV entry) and normalize results to controls like BNM-III-170 (a validated CD4-mimetic inhibitor) .
  • Dosage Adjustments : Account for solubility differences (e.g., DMSO stock concentration ≤0.1% to avoid cytotoxicity) and confirm activity in dose-response curves (e.g., IC50 vs. CC50) .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Optimization : Store lyophilized powders at pH 6–7 (PBS buffer) to prevent hydrolysis of the oxalamide bond.
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance plasma stability. For instance, acetylated tetrahydrofuran analogs showed 80% stability in human serum after 24 hours .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to identify degradation products (e.g., oxidative cleavage of the tetrahydrofuran ring) .

Advanced: How can enantiomeric separation impact pharmacological outcomes, and what methods are effective?

Methodological Answer:

  • Impact : Enantiomers may differ in target binding (e.g., (S)-isomers of piperidine-containing analogs showed 5x higher affinity for HIV gp120 than (R)-isomers) .
  • Separation Methods :
    • Chiral Chromatography : Use Chiralcel OD-H columns with ethanol/hexane (90:10) at 1 mL/min flow rate.
    • Crystallization : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to isolate single enantiomers .
    • Dynamic Resolution : Enzymatic catalysts (e.g., lipases) can selectively hydrolyze one enantiomer in racemic mixtures .

Advanced: What computational tools aid in predicting binding modes with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with HIV gp120. Key residues (e.g., Asp368, Glu370) form hydrogen bonds with the oxalamide carbonyl and fluorophenyl groups .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories in GROMACS) to assess conformational flexibility of the tetrahydrofuran moiety .
  • QSAR Modeling : Train models on analogs’ EC50 data (e.g., CoMFA for steric/electrostatic field contributions) to prioritize synthetic targets .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

  • Coupling Agent Optimization : Replace TBTU with HATU or DMTMM for higher efficiency in DCM/THF (yield increased from 36% to 55% in related compounds) .
  • Flow Chemistry : Use continuous flow reactors (20 mL/min) to control exothermic reactions and reduce side products (e.g., overalkylation) .
  • Workup Automation : Implement liquid-liquid extraction with in-line pH monitoring to isolate intermediates with ≥90% recovery .

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